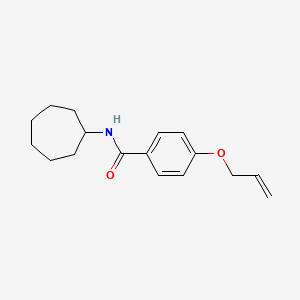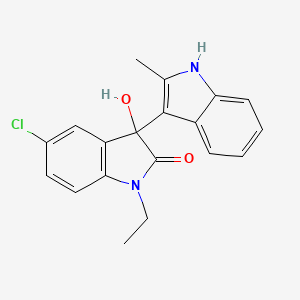
4-(allyloxy)-N-cycloheptylbenzamide
Vue d'ensemble
Description
4-(allyloxy)-N-cycloheptylbenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that is involved in the regulation of gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of 4-(allyloxy)-N-cycloheptylbenzamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins in cells. This can have several effects on cellular processes, including the regulation of gene expression, cell cycle progression, and protein degradation. In cancer cells, the accumulation of acetylated proteins can lead to the induction of apoptosis and inhibition of tumor growth. In neurodegenerative disorders, the accumulation of acetylated proteins can lead to the reduction of neuroinflammation and improvement of cognitive function. In autoimmune diseases, the accumulation of acetylated proteins can lead to the reduction of inflammation and improvement of disease symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease being treated. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth by increasing the levels of acetylated proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by increasing the levels of acetylated proteins. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms by increasing the levels of acetylated proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(allyloxy)-N-cycloheptylbenzamide in lab experiments is its specificity for HDAC6, which can lead to more targeted effects on cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations, which can lead to non-specific effects on cellular processes.
Orientations Futures
There are several future directions for research on 4-(allyloxy)-N-cycloheptylbenzamide. One direction is the development of more potent and selective inhibitors of HDAC6 for use in clinical trials. Another direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the investigation of the potential use of this compound in other diseases, such as viral infections and metabolic disorders, is an area of future research.
Applications De Recherche Scientifique
4-(allyloxy)-N-cycloheptylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-cycloheptyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-13-20-16-11-9-14(10-12-16)17(19)18-15-7-5-3-4-6-8-15/h2,9-12,15H,1,3-8,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQVZHXJZYABMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405173.png)
![1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405179.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile](/img/structure/B4405181.png)

![3-methyl-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4405205.png)

![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)
![2-[2-(4-methyl-1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405234.png)

![1-{3-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4405253.png)

![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405265.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)